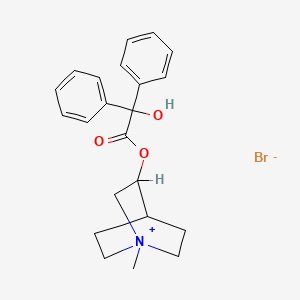
Clidinium bromide
Overview
Description
Clidinium bromide is an anticholinergic compound, specifically a muscarinic antagonist. It is commonly used to alleviate symptoms of cramping and abdominal pain by decreasing stomach acid and slowing intestinal movement. This compound is often prescribed in combination with chlordiazepoxide, a benzodiazepine derivative, under brand names such as Normaxin .
Mechanism of Action
Target of Action
Clidinium bromide primarily targets the muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . These receptors play a crucial role in the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation.
Mode of Action
This compound is an anticholinergic agent , specifically a muscarinic antagonist . It works by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This inhibition results in a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .
Biochemical Pathways
By inhibiting the muscarinic acetylcholine receptors, this compound affects the biochemical pathways that control smooth muscle contraction and glandular secretion . This leads to relaxation of smooth muscle and a decrease in biliary tract secretions , which can help alleviate symptoms of cramping and abdominal/stomach pain .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by low oral bioavailability . The compound is excreted through both renal and biliary routes . The dosage for adults is usually 2.5 or 5 mg (1 or 2 capsules of this compound in fixed combination with chlordiazepoxide hydrochloride) 3 or 4 times daily administered before meals and at bedtime .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscle and a decrease in biliary tract secretions . This can help symptoms of cramping and abdominal/stomach pain by decreasing stomach acid and slowing the intestines .
Biochemical Analysis
Biochemical Properties
Clidinium bromide has a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract . It interacts with muscarinic acetylcholine receptors, inhibiting their action at postganglionic parasympathetic neuroeffector sites . This interaction helps to relax smooth muscle and decrease biliary tract secretions .
Cellular Effects
This compound’s primary cellular effect is the relaxation of smooth muscle cells in the gastrointestinal tract . By inhibiting the action of acetylcholine at muscarinic receptors, it reduces the contractions of these muscles, thereby relieving symptoms of cramping and abdominal pain .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . This inhibition leads to a decrease in biliary tract secretions and a relaxation of smooth muscle .
Temporal Effects in Laboratory Settings
It is known that the drug has a low bioavailability and is excreted through renal and biliary pathways .
Metabolic Pathways
It is known that the drug is excreted through renal and biliary pathways .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with muscarinic acetylcholine receptors located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clidinium bromide can be synthesized through a series of chemical reactions involving the esterification of quinuclidinyl benzilate. The process typically involves the reaction of 3-quinuclidinol with benzilic acid in the presence of a suitable catalyst to form the ester, followed by quaternization with methyl bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, adhering to stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Clidinium bromide primarily undergoes substitution reactions due to the presence of the quinuclidinyl group. It can also participate in ester hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like methyl bromide.
Ester Hydrolysis: Can be carried out using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Yield this compound.
Ester Hydrolysis: Produces quinuclidinol and benzilic acid.
Scientific Research Applications
Clidinium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dicyclomine: Another anticholinergic used for similar gastrointestinal conditions.
Hyoscyamine: An antispasmodic that also targets muscarinic receptors.
Atropine: A well-known anticholinergic with broader applications.
Comparison: Clidinium bromide is unique in its combination with chlordiazepoxide, which provides both anticholinergic and anxiolytic effects. This combination is particularly effective in treating gastrointestinal disorders with an emotional component, such as irritable bowel syndrome .
Properties
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7020-55-5 (Parent) | |
| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022835 | |
| Record name | Clidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-62-9 | |
| Record name | Clidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Clidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)







